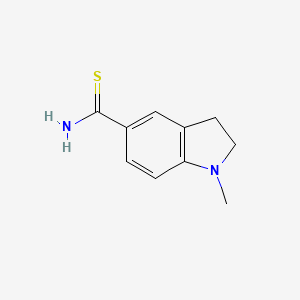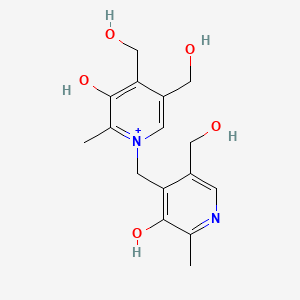
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium is a complex organic compound with multiple hydroxyl groups and a pyridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium typically involves the nitration of 3-Hydroxy-5-methylpyridine . This process requires specific reaction conditions, including the use of nitrating agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as antiviral and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-5-methylpyridine
- 3-Hydroxy-2-methylpyridine
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium is unique due to its multiple hydroxyl groups and the specific arrangement of the pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H21N2O5+ |
|---|---|
Poids moléculaire |
321.35 g/mol |
Nom IUPAC |
1-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol |
InChI |
InChI=1S/C16H20N2O5/c1-9-15(22)13(11(6-19)3-17-9)5-18-4-12(7-20)14(8-21)16(23)10(18)2/h3-4,19-21H,5-8H2,1-2H3,(H-,22,23)/p+1 |
Clé InChI |
IUFWHHXTKMEIOU-UHFFFAOYSA-O |
SMILES canonique |
CC1=NC=C(C(=C1O)C[N+]2=C(C(=C(C(=C2)CO)CO)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13065751.png)
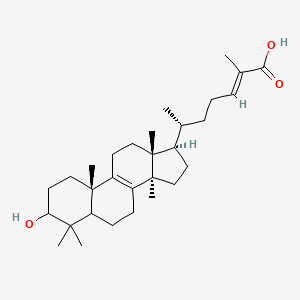
![N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine](/img/structure/B13065765.png)
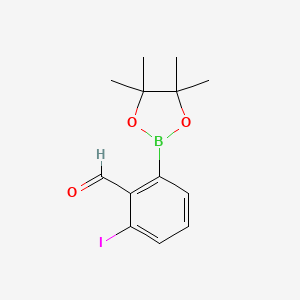
![5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13065781.png)

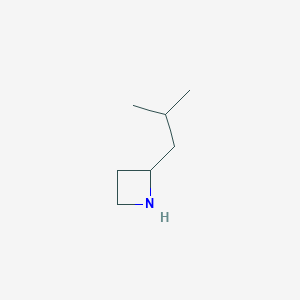
![2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13065796.png)

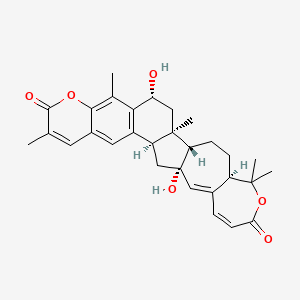
![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)
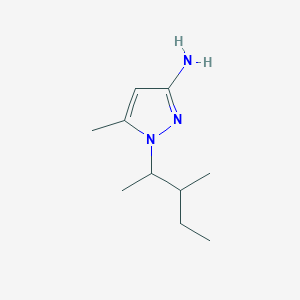
![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13065839.png)
